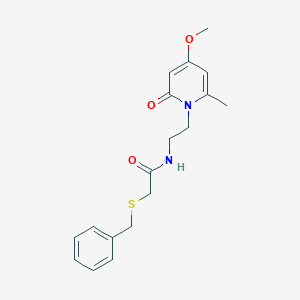![molecular formula C19H40N4O4 B2391293 1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol CAS No. 2490665-79-5](/img/structure/B2391293.png)
1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol is a complex organic compound featuring multiple piperazine rings and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to nucleophilic substitution reactions to introduce the piperazine and hydroxyl groups. Common reagents used in these reactions include alkyl halides, piperazine, and base catalysts such as sodium hydroxide or potassium carbonate. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine rings can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(Piperazin-1-yl)propan-2-ol: Studied for its potential as a low-toxicity antimicrobial agent.
Uniqueness
1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol is unique due to its multiple piperazine rings and hydroxyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
属性
IUPAC Name |
1-[3-(2-hydroxy-3-piperazin-1-ylpropoxy)-2,2-dimethylpropoxy]-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N4O4/c1-19(2,15-26-13-17(24)11-22-7-3-20-4-8-22)16-27-14-18(25)12-23-9-5-21-6-10-23/h17-18,20-21,24-25H,3-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVXHCIRKFBUPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(CN1CCNCC1)O)COCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2391213.png)
![8-isobutyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391216.png)
![N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2391217.png)
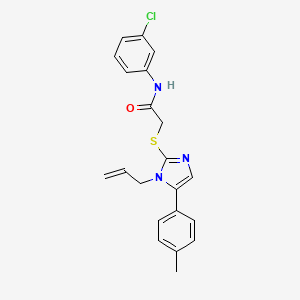
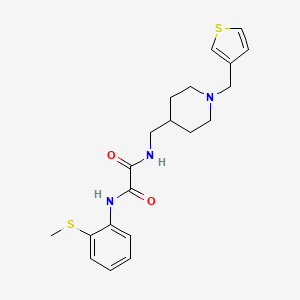

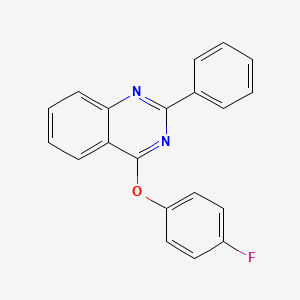
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)
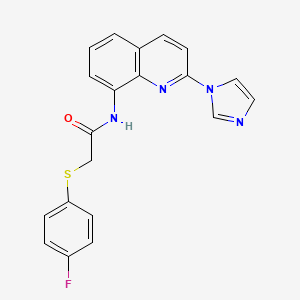
![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)

